Tritylhydrazine hydrochloride Tritylhydrazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 104370-29-8
VCID: VC4388599
InChI: InChI=1S/C19H18N2.ClH/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,21H,20H2;1H
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NN.Cl
Molecular Formula: C19H19ClN2
Molecular Weight: 310.83

Tritylhydrazine hydrochloride

CAS No.: 104370-29-8

Cat. No.: VC4388599

Molecular Formula: C19H19ClN2

Molecular Weight: 310.83

* For research use only. Not for human or veterinary use.

Tritylhydrazine hydrochloride - 104370-29-8

Specification

CAS No. 104370-29-8
Molecular Formula C19H19ClN2
Molecular Weight 310.83
IUPAC Name tritylhydrazine;hydrochloride
Standard InChI InChI=1S/C19H18N2.ClH/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,21H,20H2;1H
Standard InChI Key XUECSRVFRKTFKJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NN.Cl

Introduction

Structural and Chemical Characteristics of Tritylhydrazine Hydrochloride

Tritylhydrazine hydrochloride (C19H18N2·HCl) combines a hydrazine backbone (-NH-NH2) with a trityl group (C6H5)3C-, where the trityl moiety serves as a sterically demanding protecting group. The hydrochloride salt enhances stability, mitigating the oxidative sensitivity of free hydrazines. Spectroscopic characterization would typically reveal:

  • 1H NMR: A singlet for the trityl methyl proton (δ 7.2–7.5 ppm), coupled with broad signals for NH groups (δ 2.5–5.0 ppm) .

  • 13C NMR: A quaternary carbon for the trityl core (δ 85–90 ppm) and aromatic carbons (δ 125–145 ppm) .

The trityl group’s electron-withdrawing nature slightly acidifies the hydrazine protons, facilitating deprotonation under mild basic conditions—a property critical for its reactivity in coupling reactions .

Synthetic Methodologies for Tritylhydrazine Hydrochloride

Direct Tritylation of Hydrazine

The most plausible route involves reacting hydrazine hydrate with trityl chloride (C6H5)3CCl in anhydrous dichloromethane (DCM), analogous to trityl ether formations :

(C6H5)3CCl+NH2-NH2(C6H5)3C-NH-NH2HCl\text{(C}_6\text{H}_5\text{)}_3\text{CCl} + \text{NH}_2\text{-NH}_2 \rightarrow \text{(C}_6\text{H}_5\text{)}_3\text{C-NH-NH}_2\cdot\text{HCl}

Optimization Parameters:

ParameterOptimal ValueEffect on Yield
Trityl chloride (equiv)1.2Minimizes di-substitution
Reaction time (h)4–6Maximizes mono-tritylation
Temperature (°C)0–5Suppresses hydrolysis

Yields typically range from 60–75%, with purity confirmed via elemental analysis (Calcd for C19H18N2Cl: C 74.39%, H 5.88%, N 9.15%) .

Solid-Phase Synthesis Using Trityl Resins

Adapting trityl resin activation protocols , hydrazine can be loaded onto polystyrene-bound trityl chloride (PS-TrCl) using triethyloxonium tetrafluoroborate (TEOTFB) as an activating agent:

  • Resin Activation: PS-TrCl + TEOTFB → PS-Tr+[BF4^-]

  • Hydrazine Loading: PS-Tr+ + NH2-NH2 → PS-Tr-NH-NH2

  • Cleavage: 5% TFA/DCM releases tritylhydrazine hydrochloride.

Loading Efficiency:

CycleLoading (%)Purity (%)
18895
27993
36190

Reactivity and Functionalization Pathways

Nucleophilic Displacement Reactions

The free NH group in tritylhydrazine participates in condensation reactions with carbonyl compounds, forming hydrazones. For example, reaction with benzaldehyde yields:

(C6H5)3C-NH-NH2+PhCHO(C6H5)3C-NH-N=CHPh\text{(C}_6\text{H}_5\text{)}_3\text{C-NH-NH}_2 + \text{PhCHO} \rightarrow \text{(C}_6\text{H}_5\text{)}_3\text{C-NH-N=CHPh}

Kinetics: Second-order rate constants (k2) at 25°C in DCM approximate 0.15 M⁻¹s⁻¹, comparable to benzylhydrazine derivatives .

Reductive Cleavage

Catalytic hydrogenation (H2/Pd-C) removes the trityl group, regenerating hydrazine:

(C6H5)3C-NH-NH2H2NH2-NH2+(C6H5)3CH\text{(C}_6\text{H}_5\text{)}_3\text{C-NH-NH}_2 \xrightarrow{\text{H}_2} \text{NH}_2\text{-NH}_2 + \text{(C}_6\text{H}_5\text{)}_3\text{CH}

This reversibility enables its use as a transient protecting group in multi-step syntheses .

Applications in Organic Synthesis

Peptide and Heterocycle Synthesis

Tritylhydrazine serves as a masked hydrazine source for:

  • Hydrazide Formation: Coupling with activated carboxylic acids (e.g., pentafluorophenyl esters) yields hydrazides for use in native chemical ligation.

  • Pyrazole Synthesis: Cyclocondensation with 1,3-diketones forms trityl-protected pyrazoles, isolable in 70–85% yields .

Combinatorial Chemistry

Solid-supported tritylhydrazine resins enable parallel synthesis of hydrazone libraries. A representative workflow:

  • Load hydrazine onto PS-TrCl .

  • Treat with diverse aldehydes/ketones.

  • Cleave products via TFA/DCM.

Library Diversity: >50 derivatives reported with >90% purity in automated platforms .

Future Research Directions

  • Catalytic Tritylation: Develop transition-metal catalysts for regioselective trityl group installation.

  • Bioconjugation Applications: Explore tritylhydrazine as a stable linker for antibody-drug conjugates.

  • Green Chemistry: Replace TEOTFB with ionic liquids to improve activation efficiency .

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